
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is a synthetic compound with a complex structure that includes an oxazolidine ring, an aminobutyl side chain, and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminobutyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group with an aminobutyl group.
Benzyl Ester Formation: The final step involves esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
科学的研究の応用
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with biological macromolecules, while the oxazolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake.
類似化合物との比較
Similar Compounds
Butyl 4-aminobenzoate: Similar in structure but lacks the oxazolidine ring.
2-Aminothiazole-Based Compounds: Share the aminobutyl group but have a thiazole ring instead of an oxazolidine ring.
Substituted Benzothiazoles: Contain similar functional groups but differ in the core heterocyclic structure.
Uniqueness
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H18N2O5 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
benzyl (4S)-4-(4-aminobutyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O5/c16-9-5-4-8-12-13(18)22-15(20)17(12)14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2/t12-/m0/s1 |
InChIキー |
KLFQFMQBPFBLNM-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N2[C@H](C(=O)OC2=O)CCCCN |
正規SMILES |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2=O)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



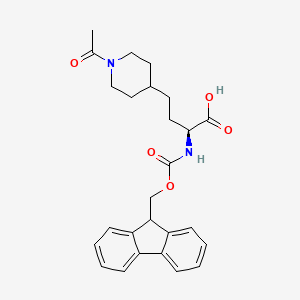
![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
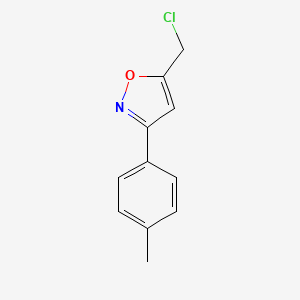
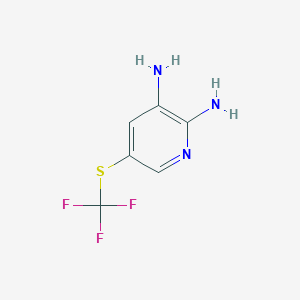
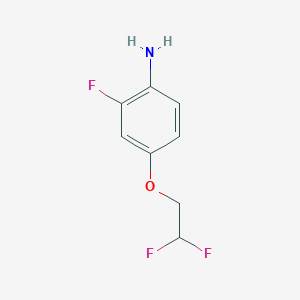
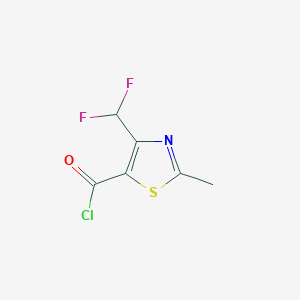
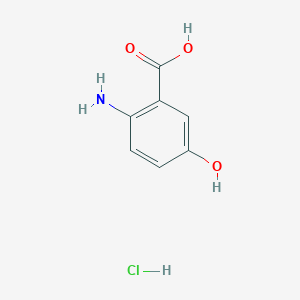

![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)

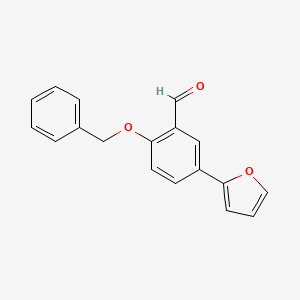
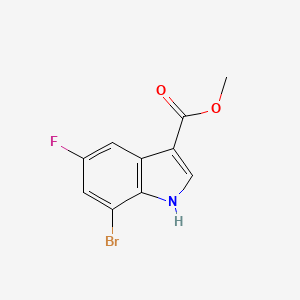
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)
